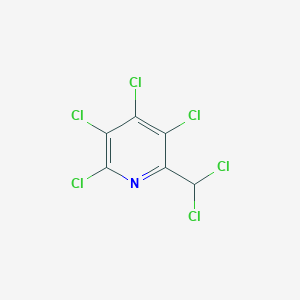
(5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced technologies, such as automated reactors and real-time monitoring systems, can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone include:
- (5-Methoxy-1,2-dimethylindol-3-yl)-(4-ethylpiperazin-1-yl)methanone
- (5-Methoxy-1,2-dimethylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone
- (5-Methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperidin-1-yl)methanone
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
4819-54-9 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(5-methoxy-1,2-dimethylindol-3-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3O2/c1-12-16(17(21)20-9-7-18(2)8-10-20)14-11-13(22-4)5-6-15(14)19(12)3/h5-6,11H,7-10H2,1-4H3 |
InChI-Schlüssel |
ALDLIVJBCFMRNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


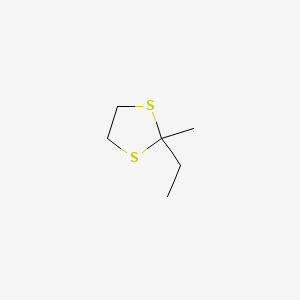
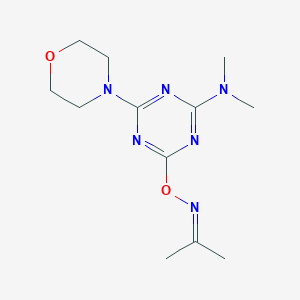
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)

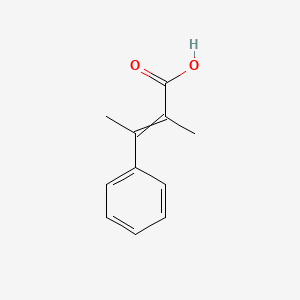
![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14171621.png)
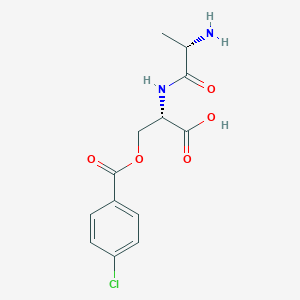
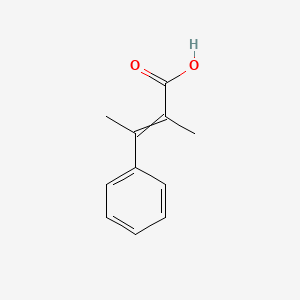
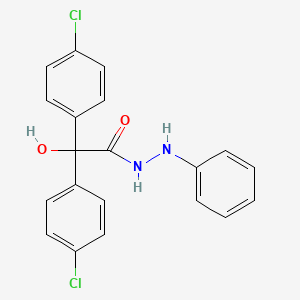
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
